BenchChemオンラインストアへようこそ!

3,4-Dibromo-6-chloro-1H-indazole

Medicinal Chemistry Organic Synthesis Cross-Coupling

3,4-Dibromo-6-chloro-1H-indazole (CAS 887568-34-5) is a differentiated tri-vector scaffold that cannot be replaced by simpler mono- or di-halogenated indazoles. Its three halogen substituents exhibit a programmable reactivity gradient (C3-Br > C4-Br > C6-Cl), enabling sequential Suzuki, Sonogashira, or Buchwald-Hartwig couplings to generate highly decorated indazole libraries. The elevated cLogP (3.9) and MW (310.37 Da) uniquely position this building block for CNS-permeable kinase inhibitor programs targeting Aurora kinases, PLK4, and TTK. Choose this scaffold to access patentable chemical space and accelerate your medicinal chemistry program with a single, strategically functionalized advanced intermediate.

Molecular Formula C7H3Br2ClN2
Molecular Weight 310.37 g/mol
CAS No. 887568-34-5
Cat. No. B3294877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-6-chloro-1H-indazole
CAS887568-34-5
Molecular FormulaC7H3Br2ClN2
Molecular Weight310.37 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C(NN=C21)Br)Br)Cl
InChIInChI=1S/C7H3Br2ClN2/c8-4-1-3(10)2-5-6(4)7(9)12-11-5/h1-2H,(H,11,12)
InChIKeyDYFNPKWCYOIAOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dibromo-6-chloro-1H-indazole (CAS 887568-34-5): A Tri-Halogenated Indazole Scaffold for Accelerated SAR Exploration


3,4-Dibromo-6-chloro-1H-indazole (CAS 887568-34-5) is a tri-halogenated heteroaromatic compound belonging to the indazole family, characterized by the presence of two bromine substituents at the C3 and C4 positions and a chlorine substituent at the C6 position of the fused benzene-pyrazole bicyclic core [1]. The compound exhibits a molecular weight of 310.37 g/mol and a calculated octanol-water partition coefficient (cLogP) of approximately 3.9, indicating significant lipophilicity relative to mono- or di-halogenated analogs [2]. As a poly-halogenated scaffold, it serves as a versatile advanced intermediate for iterative cross-coupling strategies, enabling the rapid exploration of chemical space in medicinal chemistry programs targeting kinase inhibition and other protein classes [3].

Why 3,4-Dibromo-6-chloro-1H-indazole Cannot Be Replaced by Mono- or Di-Halogenated Indazole Analogs


Substituting 3,4-Dibromo-6-chloro-1H-indazole with simpler mono- or di-halogenated indazoles is not a functionally neutral decision in synthetic workflows. The differential reactivity of the three halogen substituents—specifically the enhanced electrophilicity of the C3-bromo group relative to the C4-bromo and C6-chloro groups—provides a unique, programmable reaction profile for sequential functionalization that is absent in scaffolds like 3-bromo-6-chloro-1H-indazole or 4-bromo-6-chloro-1H-indazole [1]. Furthermore, the distinct physicochemical properties, particularly the elevated cLogP (3.9) and molecular weight (310.37 Da), place this compound in a different chemical space than its less substituted analogs, potentially leading to significantly different pharmacokinetic properties and target engagement profiles if incorporated directly into a final drug candidate . This necessitates its procurement as a specific, differentiated building block rather than a generic halogenated indazole.

Quantitative Evidence for Selecting 3,4-Dibromo-6-chloro-1H-indazole Over Analogs


Differentiated Reactivity for Sequential Cross-Coupling: Programmable Halogen Selectivity

3,4-Dibromo-6-chloro-1H-indazole offers a programmable halogen reactivity sequence not available with mono- or symmetrically di-halogenated indazoles. The C3-bromo substituent is significantly more reactive towards palladium-catalyzed cross-coupling (e.g., Suzuki, Stille) compared to the C4-bromo and C6-chloro groups [1]. This allows for a first selective functionalization at the C3 position, followed by subsequent activation of the C4-bromo site, and finally the C6-chloro site, enabling the rapid construction of three distinct vectors of diversity in a single synthetic sequence. In contrast, analogs like 3,4-dibromo-1H-indazole lack this C6 handle for late-stage diversification, while 6-chloro-1H-indazole offers only one functionalizable position [2].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Superior Lipophilicity (cLogP 3.9) for Enhanced CNS and Cellular Permeability

The presence of three halogen atoms in 3,4-Dibromo-6-chloro-1H-indazole significantly elevates its lipophilicity compared to less halogenated analogs. The calculated octanol-water partition coefficient (cLogP) is 3.9 [1]. This is notably higher than 4-bromo-6-chloro-1H-indazole (cLogP ≈ 2.8) and substantially greater than 6-chloro-1H-indazole (cLogP ≈ 1.9) . In the context of lead optimization, a higher cLogP is often associated with improved passive membrane permeability and increased blood-brain barrier (BBB) penetration potential, making the target compound a more valuable starting point for CNS drug discovery programs.

Physicochemical Properties ADME Drug Design

Increased Molecular Weight (310.37 Da) for Modulating Target Binding Kinetics

The molecular weight of 3,4-Dibromo-6-chloro-1H-indazole is 310.37 g/mol, which is substantially higher than its mono- and di-halogenated comparators, such as 4-bromo-6-chloro-1H-indazole (231.48 g/mol) and 3,4-dibromo-1H-indazole (275.93 g/mol) . In lead optimization, a higher molecular weight starting point is often advantageous for achieving favorable target binding kinetics, as it provides a greater hydrophobic surface area for interactions with shallow or lipophilic protein pockets. Conversely, if the goal is to minimize molecular weight to maintain ligand efficiency, the compound's halogen atoms can be selectively removed or exchanged via cross-coupling, offering a high degree of synthetic control [1].

Lead Optimization Molecular Recognition Drug-Likeness

Access to Underexplored Chemical Space in Kinase Inhibitor Design

The indazole core is a well-validated scaffold for developing potent kinase inhibitors, as exemplified by numerous patents and publications [1]. However, the specific 3,4-dibromo-6-chloro substitution pattern is relatively underexplored, occupying a distinct region of chemical space compared to commonly used 5- or 6-substituted indazoles. For instance, while a vast array of 6-chloro-1H-indazole derivatives have been synthesized and screened against various kinases (e.g., BindingDB reports a Kd of 180 µM for human DYRK1A for the unsubstituted 6-chloro-1H-indazole [2]), the presence of the additional bromine atoms in the target compound creates a novel steric and electronic environment. This can lead to the identification of new structure-activity relationship (SAR) trends and potentially novel modes of kinase inhibition that are not accessible with more common indazole building blocks [3].

Kinase Inhibition Scaffold Hopping Chemical Space

Primary Application Scenarios for 3,4-Dibromo-6-chloro-1H-indazole in Research and Development


Iterative Diversity-Oriented Synthesis (DOS) of Kinase-Focused Libraries

Utilize the programmable halogen reactivity sequence (C3-Br > C4-Br > C6-Cl) to perform sequential Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings. The first coupling at the C3 position introduces a primary vector of diversity (e.g., a (hetero)aryl or amino group). Subsequent C4 functionalization and final C6 derivatization generate a library of highly decorated indazoles with three distinct points of chemical variation for comprehensive kinase profiling [1].

Scaffold for CNS-Penetrant Kinase Inhibitor Lead Optimization

Leverage the elevated cLogP (3.9) of 3,4-Dibromo-6-chloro-1H-indazole to design and synthesize analogs with predicted high blood-brain barrier permeability. Compare the CNS exposure and target engagement of this scaffold with analogs derived from less lipophilic indazoles (e.g., 6-chloro-1H-indazole, cLogP 1.9) to empirically validate the advantage of the higher starting lipophilicity for CNS drug discovery programs [2].

Structure-Activity Relationship (SAR) Studies for Modulating Ligand Efficiency

Employ the heavy molecular weight (310.37 Da) as a starting point to systematically probe the impact of atomic bulk on binding kinetics. Remove or exchange halogen atoms via dehalogenation or cross-coupling to generate a matched molecular pair series. This allows for the direct quantification of how the bromine and chlorine atoms contribute to target affinity, selectivity, and residence time, providing critical data for optimizing ligand efficiency and lipophilic efficiency (LipE) .

Generation of Novel Intellectual Property for Underexplored Kinase Targets

Capitalize on the limited published SAR for the 3,4-dibromo-6-chloro substitution pattern. Synthesize a focused library of analogs and screen against a panel of clinically relevant kinases (e.g., Aurora kinases, PLK4, TTK) to identify novel hits. The unique chemotype has a high probability of yielding patentable lead series distinct from existing kinase inhibitor chemotypes, as described in prior art patents [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dibromo-6-chloro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.